2-(Phenylsulfonyl)phenol
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Overview
Description
2-(Phenylsulfonyl)phenol is an organic compound characterized by a phenol group substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylsulfonyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with benzenesulfonyl chloride in the presence of a base, such as sodium hydroxide, under mild conditions . Another method includes the Friedel-Crafts reaction of phenol with benzenesulfonic acid, catalyzed by tris(pentafluorophenyl)borane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps for solvent recovery and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Phenylsulfonyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the sulfonyl group can act as an electrophilic center. These interactions enable the compound to exert its effects in biological systems and chemical reactions .
Comparison with Similar Compounds
- Phenyl sulfonylacetophenone
- 2-(Phenylsulfonyl)acetonitrile
- Benzenesulfonyl chloride
Comparison: 2-(Phenylsulfonyl)phenol is unique due to its combination of a phenol and a sulfonyl group, which imparts distinct reactivity and stability compared to similar compounds. For instance, phenyl sulfonylacetophenone is more commonly used in heterocyclic synthesis, while this compound is favored for its versatility in various chemical reactions .
Properties
Molecular Formula |
C12H10O3S |
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Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-(benzenesulfonyl)phenol |
InChI |
InChI=1S/C12H10O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
RVSASAQBLQHNPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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